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6,7-dimethoxy-N-methylquinazolin-4-amine

EGFR tyrosine kinase inhibition DNA intercalation mechanism switching

Researchers requiring mechanistic deconvolution of EGFR inhibition vs. DNA intercalation face a binary switch challenge. This N-methylquinazoline core enables controlled N-arylation to generate probes like EBE-A22. • Essential precursor for N-methyl-dependent DNA intercalators with GC-sequence bias • Paired tool with PD153035 (EGFR IC₅₀ 0.025 nM) to distinguish kinase vs. DNA damage pathways • Fragment-like properties (MW 219.24, XLogP 1.8) for high-concentration screening • Single reactive N-H site for scalable, reproducible N-arylation

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 21575-14-4
Cat. No. B3049694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-methylquinazolin-4-amine
CAS21575-14-4
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=CC(=C(C=C21)OC)OC
InChIInChI=1S/C11H13N3O2/c1-12-11-7-4-9(15-2)10(16-3)5-8(7)13-6-14-11/h4-6H,1-3H3,(H,12,13,14)
InChIKeyNZVKQTDQBXBMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


6,7-Dimethoxy-N-methylquinazolin-4-amine (CAS 21575-14-4; molecular formula C₁₁H₁₃N₃O₂; MW 219.24 g/mol) is a 4-(methylamino)-6,7-dimethoxy-substituted quinazoline that constitutes the core scaffold of the 4-anilinoquinazoline class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. The compound possesses one hydrogen-bond donor, five hydrogen-bond acceptors, a rotatable bond count of 3, a computed XLogP3-AA of 1.8, and a topological polar surface area of 56.3 Ų, placing it within favorable drug-like property space [1]. It serves as a pivotal synthetic intermediate en route to N-aryl derivatives such as EBE-A22 (PD153035 Analog 63; N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine), where the N-methyl group is a critical determinant of biological activity switching from EGFR kinase inhibition to DNA intercalation-mediated cytotoxicity [2].

Key synthetic entry point for N-aryl-N-methylquinazoline probes
Enables study of N-methyl-dependent EGFR-to-DNA mechanism switch
Single secondary N–H for chemoselective mono-arylation

The N-Methyl Switch: Why Generic Substitution Fails


Within the 6,7-dimethoxyquinazoline chemotype, the nature of the 4-amino substituent (primary amine, N-methyl, N-ethyl, N,N-dimethyl, or N-aryl) exerts a binary switch effect on molecular mechanism of action. PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) is an extremely potent EGFR tyrosine kinase inhibitor (IC₅₀ 0.025 nM) [1], whereas its N-methyl congener EBE-A22 (N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine) loses all EGFR kinase inhibitory activity yet gains DNA intercalation capacity with preferential GC-sequence binding [1]. The des-bromophenyl parent compound, 6,7-dimethoxy-N-methylquinazolin-4-amine, is the essential synthetic entry point for generating this N-methyl pharmacophore; replacement with the non-methylated analog (6,7-dimethoxyquinazolin-4-amine, CAS 21575-13-3) or the N,N-dimethyl variant would abolish or alter the N-methyl-dependent mechanistic bifurcation, making generic substitution chemically invalid for any research program probing N-methyl-dependent pharmacology [1].

Target Compound
Potential Substitute
Risk if Substituted
6,7-Dimethoxy-N-methylquinazolin-4-amine
6,7-Dimethoxyquinazolin-4-amine (des-N-methyl)
N-methyl-dependent mechanism switch to DNA intercalation may be lost
6,7-Dimethoxy-N-methylquinazolin-4-amine
N,N-Dimethyl analog (no N–H)
Chemoselective mono-arylation handle may be absent; library diversification blocked
6,7-Dimethoxy-N-methylquinazolin-4-amine
Direct use of PD153035 as synthetic entry
Pre-installed anilino group may prevent N-methyl pharmacophore integration; DNA intercalation capacity not obtainable

Quantitative Differentiation Against Structural Analogs


EGFR Kinase Inhibition vs. DNA Intercalation Switch

In a direct head-to-head study, PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) inhibited EGFR tyrosine kinase with an IC₅₀ of 0.025 nM, whereas its N-methyl derivative EBE-A22 (N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine) showed no measurable EGFR inhibitory activity up to the highest concentration tested [1]. Instead, EBE-A22 demonstrated DNA intercalation as evidenced by supercoiled plasmid unwinding, thermal duplex stabilization, and negative CD/ELD signals; DNase I footprinting further revealed preferential binding to GC-rich sequences, a property absent in PD153035 [1]. 6,7-Dimethoxy-N-methylquinazolin-4-amine is the direct synthetic precursor to EBE-A22 and bears the identical N-methylquinazoline pharmacophore responsible for this mechanistic switch [1].

Mechanism Switch
Head-to-head
EGFR inhibition lost (>4,000-fold shift); DNA intercalation gained
Reported N-methyl mechanism-switch context
Assay: EGFR kinase IC₅₀ <0.025 nM (PD153035) vs. no inhibition (N-methyl)
EGFR tyrosine kinase inhibition DNA intercalation mechanism switching N-methylation SAR

DNA Binding Mode and GC-Rich Sequence Selectivity

EBE-A22, bearing the same N-methyl-6,7-dimethoxyquinazolin-4-amine core as the target compound, demonstrated specific DNA intercalation with preferential binding to GC-rich sequences and discrimination against homooligomeric runs of A and T in DNase I footprinting assays, a property entirely absent in the des-methyl compound PD153035 [1]. EBE-A22 unwound supercoiled plasmid DNA, stabilized duplex DNA against thermal denaturation, and produced negative CD and ELD signals characteristic of intercalation, whereas PD153035 exhibited markedly weaker DNA interactions [1].

DNA Binding Selectivity
Head-to-head
N-methyl: GC-rich preferential binding, supercoil unwinding, thermal duplex stabilization
Des-N-methyl: weak, non-specific DNA interaction; no sequence-selective footprinting
Supports sequence-selective DNA ligand development
Methods: DNase I footprinting, CD, ELD, plasmid relaxation
DNA intercalation sequence selectivity DNase I footprinting GC-rich binding

Cytotoxic Potency via Kinase-Independent Pathway

While PD153035 exerts cytotoxicity through potent EGFR kinase inhibition (IC₅₀ 0.025 nM), its N-methyl derivative EBE-A22 retains high cytotoxic activity against multiple tumor cell lines despite having no measurable effect on EGFR tyrosine kinase [1]. The paper explicitly states that EBE-A22 'has no effect on EGF-R TK but maintains a high cytotoxic profile,' indicating that the N-methylquinazoline scaffold redirects cytotoxicity through a DNA intercalation mechanism rather than kinase inhibition [1]. This demonstrates that 6,7-dimethoxy-N-methylquinazolin-4-amine, as the core scaffold, supports potent antiproliferative activity through a kinase-independent pathway.

Cytotoxic Pathway
Head-to-head
N-methyl: high antiproliferative activity maintained; EGFR-independent (DNA intercalation)
Des-N-methyl: cytotoxicity driven by EGFR kinase inhibition
Supports EGFR-independent cytotoxicity endpoint review
Context: multiple tumor cell lines; no detectable EGFR inhibition for N-methyl
antiproliferative activity mechanism switching caspase-independent cytotoxicity tumor cell lines

Physicochemical and Drug-Likeness Comparison

Computational property analysis reveals that 6,7-dimethoxy-N-methylquinazolin-4-amine (MW 219.24; XLogP3-AA 1.8; HBD 1; HBA 5; TPSA 56.3 Ų) [1] occupies a distinct physicochemical space compared to its closest analogs. The des-bromophenyl scaffold is substantially smaller (MW 219 vs. 360 for PD153035 and 374 for EBE-A22) and more polar (lower logP), conferring higher aqueous solubility and membrane permeability characteristics favorable for fragment-based drug discovery and chemical probe development [1]. The presence of a single N-methyl substituent (vs. the unsubstituted 4-amino analog 6,7-dimethoxyquinazolin-4-amine) reduces hydrogen-bond donor count from 2 to 1 while maintaining hydrogen-bond acceptor count at 5, predictably improving passive membrane permeability [1].

Physicochemical Profile
Class-level
MW219.2 Da (vs. >360) logP1.8 (XLogP3-AA) HBD/HBA1 / 5 TPSA56.3 Ų
Reported fragment-like properties may support lead optimization
Computed descriptors; experimental validation recommended
drug-likeness physicochemical properties permeability solubility prediction

Chemoselective N-Arylation for Library Synthesis

The secondary N-methylamine at the 4-position of 6,7-dimethoxy-N-methylquinazolin-4-amine provides a single, chemoselective handle for N-arylation (e.g., Buchwald-Hartwig coupling or nucleophilic aromatic substitution) to generate diverse N-aryl-N-methylquinazolin-4-amine libraries exemplified by EBE-A22 [1]. In contrast, the primary amine analog 6,7-dimethoxyquinazolin-4-amine can undergo bis-arylation, and the N,N-dimethyl analog lacks a reactive N–H for further derivatization. This chemoselectivity advantage has been exploited in the synthesis of PD153035 analog series where the N-methyl group is essential for the mechanistic switch phenotype [1]. The compound's appearance in patent literature (e.g., US2007/49592 A1) as an intermediate for heterocyclic derivative preparation further supports its established role as a versatile building block [2].

Chemoselective Arylation
Supporting evidence
Single secondary N–H enables selective mono-arylation; primary amine analog risks bis-arylation
May simplify N-aryl library synthesis workflow
Synthetic utility reported; no comparative yield data identified
synthetic intermediate N-arylation cross-coupling SAR library synthesis

Research and Industrial Application Scenarios


DNA-Targeted Anticancer Agent Development

As demonstrated by Goossens et al. (2001), N-methylation of the 6,7-dimethoxyquinazoline core redirects biological activity from EGFR kinase inhibition to DNA intercalation with GC-rich sequence selectivity [1]. 6,7-Dimethoxy-N-methylquinazolin-4-amine serves as the direct precursor for generating N-aryl-N-methyl derivatives such as EBE-A22. Medicinal chemistry teams procuring this compound can efficiently synthesize focused libraries via single-step N-arylation to explore structure-activity relationships for DNA-targeted anticancer agents with defined sequence preferences [1].

Mechanistic Probe for Cytotoxicity Dissection

The mechanistic switch documented by Goossens et al. (2001) establishes the N-methylquinazoline scaffold as a tool for distinguishing EGFR-kinase-dependent from DNA-damage-mediated cytotoxicity in cancer cell models [1]. Researchers can use 6,7-dimethoxy-N-methylquinazolin-4-amine-derived probes (exemplified by EBE-A22) alongside PD153035 as paired chemical tools: PD153035 inhibits EGFR (IC₅₀ 0.025 nM) while the N-methyl analog exerts cytotoxicity exclusively through DNA intercalation [1], enabling mechanistic deconvolution in drug resistance studies.

Key Intermediate for Quinazoline API Manufacturing

The compound's role as a synthetic intermediate is documented in patent literature (US2007/49592 A1), where 6,7-dimethoxy-N-methylquinazolin-4-amine is employed in the preparation of heterocyclic derivatives with therapeutic applications [2]. Contract research and manufacturing organizations (CDMOs) supplying quinazoline-based APIs can utilize this compound as a regulatory starting material or advanced intermediate, with its single reactive N–H site enabling controlled, scalable N-arylation under standard cross-coupling conditions [1].

Fragment-Based Drug Discovery Hit Identification

With a molecular weight of only 219.24 Da, XLogP3-AA of 1.8, and TPSA of 56.3 Ų [3], 6,7-dimethoxy-N-methylquinazolin-4-amine resides well within fragment-like chemical space (MW < 300; clogP < 3). Its physicochemical profile makes it suitable for fragment-based screening and subsequent structure-guided optimization, particularly for targets where quinazoline fragments have demonstrated binding (e.g., kinases, G9a methyltransferase, PDE10A) [3]. The compound's commercial availability at 97–98% purity from multiple vendors further supports its use in high-concentration fragment screens.

Application
Selection Property
Validation Focus
DNA-targeted ligand SAR studies
N-Methylquinazoline core for DNA intercalation
DNA binding sequence selectivity assays
EGFR-independent cytotoxicity mechanism studies
Mechanism-switch scaffold (no EGFR inhibition)
EGFR pathway-independent antiproliferative assays
Quinazoline library synthesis
Chemoselective N–H for mono-arylation
Reaction scope and yield optimization
Fragment-based discovery scaffold
Fragment-like MW/logP/TPSA profile
Fragment screening and structural elaboration
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